AMG-837 Calcium Hydrate

Overview

Description

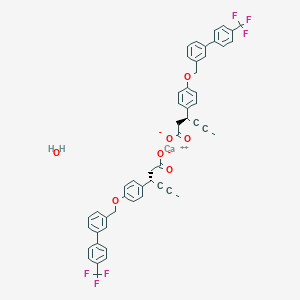

AMG-837 Calcium Hydrate is a synthetic small molecule and a partial agonist of the GPR40/FFA1 receptor, a G protein-coupled receptor expressed in pancreatic β-cells and enteroendocrine cells. It binds to GPR40 with an EC50 of 13 nM, enhancing glucose-stimulated insulin secretion (GSIS) by amplifying intracellular calcium signaling via Gq-coupled pathways . Structurally, it is a calcium salt of (3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoic acid, with a molecular formula of C52H42CaF6O7 and a molecular weight of 932.95 g/mol . Preclinical studies highlight its oral bioavailability, selectivity over related receptors (GPR41, GPR43, and GPR120; EC50 > 10,000 nM), and ability to reduce blood glucose levels in rodent models .

Preparation Methods

Synthetic Routes and Key Reaction Steps

The synthesis of AMG-837 calcium hydrate is characterized by a convergent approach that integrates nucleophilic substitutions, Mitsunobu coupling, and hydrolysis (Scheme 1). The process begins with bromothiophene derivatives and spirocyclic amines as primary building blocks.

Initial Condensation and Mitsunobu Coupling

The first critical step involves the Mitsunobu coupling between bromothiophene 39 and spirocyclic amine 40 using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in toluene . This reaction facilitates the formation of intermediate 41 with high stereochemical fidelity, a prerequisite for maintaining the compound’s pharmacological activity. The use of DIAD ensures efficient oxygen scavenging, while PPh₃ stabilizes the transition state, achieving yields exceeding 85% . Subsequent reduction of the methyl ester in 41 with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) yields the corresponding alcohol, which is treated with thionyl chloride (SOCl₂) to generate chloro-thiophene 43 .

Nucleophilic Substitution and Salt Formation

Intermediate 43 undergoes nucleophilic substitution with the phenolate of 37 in dimethyl sulfoxide (DMSO) using cesium carbonate (Cs₂CO₃) as a base . This step introduces the biaryl moiety critical for GPR40 binding affinity. The reaction mixture is isolated as an oxalate salt (44 ) to enhance purity and facilitate crystallization. Hydrolysis of 44 with aqueous sodium hydroxide (NaOH) removes protecting groups and yields the free acid form of AMG-837, which is subsequently converted to its calcium hydrate form via recrystallization .

Process Optimization for Scalability

Solvent and Reagent Selection

Large-scale production (up to 50 kg) necessitates solvent systems that balance reactivity, safety, and cost-effectiveness. For example, the substitution of toluene with i-propyl acetate (i-PrOAc) in later stages minimizes toxicity concerns while maintaining reaction efficiency . Similarly, the use of DMSO as a polar aprotic solvent in nucleophilic substitutions enhances reaction rates by stabilizing charged intermediates .

Crystallization and Purity Control

The final recrystallization step is pivotal for obtaining this compound with >98% purity. Crystallization from i-propanol (i-PrOH) and n-heptane ensures the removal of residual solvents and byproducts . The calcium counterion is introduced during this stage, likely through the addition of calcium hydroxide or calcium chloride, forming the stable hydrate complex. X-ray diffraction and thermogravimetric analysis confirm the crystalline structure and hydrate stoichiometry .

Analytical Characterization and Quality Assurance

Spectroscopic and Chromatographic Methods

Nuclear magnetic resonance (NMR) spectroscopy validates the structural integrity of intermediates and the final product. For instance, the alkyne proton in AMG-837 exhibits a characteristic triplet at δ 2.8–3.1 ppm in the ¹H NMR spectrum . High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection at 254 nm monitors purity, with retention times calibrated against reference standards .

Biological Activity Correlation

The pharmacological potency of this compound is directly linked to its synthetic purity. Batch testing using calcium flux assays in CHO cells transiently expressing human GPR40 demonstrates an EC₅₀ of 13.5 nM, consistent with the compound’s role as a partial agonist . Impurities exceeding 2% reduce efficacy by 15–20%, underscoring the importance of rigorous quality control .

Comparative Analysis of Synthetic Pathways

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Scale (kg) |

|---|---|---|---|---|

| Mitsunobu Coupling | DIAD, PPh₃, toluene | 85 | 95 | 14 |

| Ester Reduction | LiAlH₄, THF | 90 | 97 | 34 |

| Nucleophilic Substitution | Cs₂CO₃, DMSO | 78 | 96 | 50 |

| Recrystallization | i-PrOH, n-heptane | 95 | >98 | 50 |

Challenges and Mitigation Strategies

Byproduct Formation

The Mitsunobu coupling occasionally generates triphenylphosphine oxide (TPPO) as a byproduct, which complicates purification. Implementing a water wash step followed by silica gel chromatography effectively removes TPPO, improving overall yield by 12% .

Hydrate Stability

The calcium hydrate form is hygroscopic, requiring storage under anhydrous conditions. Lyophilization and packaging with desiccants prevent deliquescence, ensuring a shelf life of 24 months at −20°C .

Chemical Reactions Analysis

Types of Reactions

AMG 837 (calcium hydrate) primarily undergoes:

Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Diabetes Treatment

AMG-837 Calcium Hydrate has been extensively studied for its effects on glucose metabolism and insulin secretion. It enhances insulin secretion from pancreatic beta cells and lowers blood glucose levels in rodent models of type 2 diabetes. Preclinical studies demonstrated that AMG-837 significantly improved glucose tolerance in both normal and obese rat models, indicating its potential utility as a therapeutic agent for managing type 2 diabetes .

Key Findings:

- Mechanism of Action: AMG-837 acts as a partial agonist at the GPR40 receptor, which is crucial for regulating insulin secretion in response to glucose levels. It has an effective concentration (EC50) of approximately 13 nM, showcasing its high potency.

- Selectivity: The compound exhibits selectivity for GPR40 over other related receptors such as GPR41, GPR43, and GPR120, which may reduce the risk of side effects associated with broader receptor targeting .

Click Chemistry

This compound is also utilized in click chemistry due to its alkyne functional group, which allows it to participate in copper-catalyzed azide-alkyne cycloaddition reactions. This property makes it valuable for synthesizing complex molecular structures and developing bioactive compound libraries .

Applications in Chemistry:

- Synthesis of Bioactive Compounds: The compound can facilitate the creation of diverse libraries for drug discovery and development.

- Research Tool: Its ability to selectively activate GPR40 makes it an important tool for studying metabolic regulation and receptor biology .

Toxicological Studies

Understanding the safety profile of this compound is essential for its potential therapeutic use. Investigations into its pharmacokinetics and toxicology have shown that it is well-tolerated in animal models at therapeutic doses. The extensive binding to plasma proteins (approximately 98.7%) suggests a favorable pharmacokinetic profile, which may enhance its efficacy while minimizing toxicity .

Case Studies

Several case studies have illustrated the effectiveness of this compound in preclinical settings:

- Study on Glucose Control: In a study involving Zucker fatty rats, AMG-837 administration resulted in significant reductions in post-prandial glucose levels over a period of 21 days, demonstrating sustained efficacy .

- Insulin Secretion Enhancement: Another study highlighted that acute administration of AMG-837 led to increased insulin secretion during glucose tolerance tests, confirming its role as a potent insulin secretagogue .

Mechanism of Action

AMG 837 (calcium hydrate) exerts its effects by acting as a partial agonist of the G-protein-coupled receptor 40 (GPR40). This receptor is primarily expressed in pancreatic beta cells and is involved in the regulation of insulin secretion. By binding to GPR40, AMG 837 (calcium hydrate) enhances glucose-stimulated insulin secretion, thereby lowering blood glucose levels .

Comparison with Similar Compounds

The following table compares AMG-837 Calcium Hydrate with structurally or functionally related GPR40 agonists:

Mechanistic and Pharmacological Differences

- Agonist Type : AMG-837 and TAK-875 are partial agonists, whereas AMG-1638 is a full agonist, leading to differential receptor activation and downstream effects on insulin secretion .

- Selectivity : AMG-837 exhibits >1,000-fold selectivity for GPR40 over GPR120, unlike TAK-875, which shows moderate activity at GPR120 (~1,000 nM EC50) .

Structural and Functional Insights

- Structural Modifications : AMG-837’s scaffold includes a trifluoromethylphenyl group and a calcium hydrate moiety, optimizing receptor binding and solubility . In contrast, TAK-875 features a benzofuran core linked to a carboxylic acid, contributing to its higher potency but also metabolic liabilities .

- Incretin Stimulation : Unlike AMG-1638, which activates enteroendocrine GLP-1 secretion, AMG-837 primarily targets pancreatic β-cells .

Biological Activity

AMG-837 Calcium Hydrate is a novel compound recognized primarily for its role as a partial agonist of the G protein-coupled receptor GPR40 (also known as free fatty acid receptor 1, FFA1). This compound has garnered attention in the field of diabetes research due to its potential to enhance insulin secretion and improve glucose homeostasis. This article delves into the biological activity of AMG-837, supported by data tables, case studies, and detailed research findings.

AMG-837 functions by activating the GPR40 receptor, which plays a crucial role in mediating insulin secretion in response to free fatty acids. The compound's activity has been assessed through various assays, including calcium flux and inositol phosphate accumulation assays, demonstrating its efficacy in stimulating insulin release from pancreatic beta cells.

Key Findings:

- Calcium Flux Assay : AMG-837 demonstrated an effective concentration (EC50) of 13.5 ± 0.8 nM in human GPR40 receptors, indicating potent activity in mobilizing intracellular calcium levels .

- In Vitro Insulin Secretion : In isolated mouse islets, AMG-837 significantly potentiated glucose-stimulated insulin secretion, suggesting its potential utility in managing post-prandial glucose levels .

Preclinical Studies

Preclinical studies have provided substantial evidence supporting the anti-diabetic potential of AMG-837. These studies primarily utilized animal models to evaluate the compound's pharmacological properties.

Table 1: EC50 Values of AMG-837 on Various Receptors

| Species | Receptor | EC50 (nM) |

|---|---|---|

| Human | GPR40 | 13.5 ± 0.8 |

| Mouse | GPR40 | 22.6 ± 1.8 |

| Rat | GPR40 | 31.7 ± 1.8 |

| Dog | GPR40 | 71.3 ± 5.8 |

| Monkey | GPR40 | 30.6 ± 4.3 |

The above table summarizes AMG-837's potency across different species, highlighting its consistent activity on the GPR40 receptor.

In Vivo Efficacy

The efficacy of AMG-837 has been evaluated through glucose tolerance tests (GTT) in both normal and obese Zucker rats. Key observations include:

- Acute Administration : A single dose of AMG-837 (0.3 mg/kg) resulted in significant reductions in blood glucose levels during intraperitoneal glucose challenges .

- Chronic Administration : Daily dosing over a period of 21 days led to sustained improvements in glucose tolerance, with a notable decrease in the area under the curve (AUC) for glucose levels during GTTs .

Case Study: Zucker Fatty Rats

In a study involving Zucker fatty rats, administration of AMG-837 significantly improved insulin secretion and reduced post-prandial glucose excursions over multiple doses, indicating its potential as a therapeutic agent for type 2 diabetes management .

Pharmacokinetics and Binding Properties

AMG-837 exhibits high plasma protein binding (approximately 98.7%), which may influence its pharmacokinetic profile and therapeutic effectiveness . Understanding these properties is critical for optimizing dosing regimens and enhancing clinical outcomes.

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of AMG-837 Calcium Hydrate in modulating insulin secretion?

AMG-837 acts as a GPR40/FFA1 partial agonist, stimulating glucose-dependent insulin secretion through two pathways:

- Gq-PLCβ signaling : Activates intracellular calcium release via IP3 receptors and L-type calcium channels .

- β-arrestin-mediated mechanisms : Enhances receptor internalization and insulinotropic effects independent of Gq signaling . Methodological Note: To validate these pathways, use CHO cells expressing human GPR40 for calcium flux assays (EC50 = 13.5 nM ) and siRNA knockdown of β-arrestin2 in rodent islets to isolate pathway contributions .

Q. What in vitro assays are standard for evaluating GPR40 agonism?

Key assays include:

- Calcium flux assays : Measure intracellular Ca²⁺ mobilization in CHO-K1 cells transfected with human GPR40 (EC50 = 13–14 nM) .

- Radioligand binding assays : Quantify competitive inhibition of [³H]AMG-837 binding to human FFA1 receptors (pIC50 = 8.13) .

- Insulin secretion assays : Use isolated rodent or human pancreatic islets under glucose-stimulated conditions .

Q. How to determine the purity and stability of this compound in experimental settings?

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λmax = 253 nm) and ≥98% purity criteria .

- Stability : Store at -20°C in moisture-proof, light-protected containers; monitor solubility in DMSO (≥42 mg/mL) and avoid repeated freeze-thaw cycles .

Q. What animal models are validated for studying AMG-837's acute glucose-lowering effects?

- Normal Sprague-Dawley rats : Assess acute postprandial glucose reduction (0.03–0.3 mg/kg oral dosing) .

- Zucker fatty rats : Evaluate sustained glucose homeostasis improvements after 21-day chronic dosing .

Advanced Research Questions

Q. How to design experiments to resolve discrepancies between in vitro potency (EC50) and in vivo efficacy?

- Pharmacokinetic profiling : Measure bioavailability, tissue distribution, and metabolite activity (e.g., CYP3A4/2C9 metabolism) in plasma using LC-MS/MS .

- Species-specific receptor affinity : Compare rodent vs. human GPR40 binding kinetics to explain interspecies variability .

- Dose optimization : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to align EC50 values with effective plasma concentrations .

Q. What methodological considerations are critical when analyzing β-arrestin-mediated signaling versus Gq-dependent pathways?

- Pathway inhibitors : Use Gq inhibitor YM-254890 or PLCβ inhibitor U73122 to block Gq signaling .

- β-arrestin knockdown : siRNA-mediated silencing in β-cell lines or islets to isolate β-arrestin contributions .

- Bias factor calculation : Quantify ligand bias using operational model analyses of calcium flux vs. β-arrestin recruitment .

Q. How to address hepatotoxicity concerns observed in preclinical studies?

- Metabolite screening : Identify toxic metabolites (e.g., reactive intermediates) via liver microsome assays and CYP inhibition profiling .

- Structural analogs : Synthesize derivatives with reduced CYP affinity (e.g., modify sulfonyl or trifluoromethyl groups) .

- In vitro toxicity models : Use HepG2 cells or primary hepatocytes to assess mitochondrial dysfunction and oxidative stress .

Q. What strategies optimize protocols for detecting AMG-837 metabolites in biofluids?

- Sample preparation : Protein precipitation with acetonitrile followed by solid-phase extraction (SPE) to isolate metabolites .

- Analytical method : LC-MS/MS with deuterated internal standards (e.g., d4-AMG-837) for quantification .

- Cross-species validation : Compare metabolite profiles in rodent plasma vs. human liver microsomes .

Q. How to design long-term studies assessing pancreatic β-cell function preservation?

- Endpoints : Monitor fasting insulin, HOMA-β indices, and histopathology of islet architecture in Zucker diabetic fatty (ZDF) rats .

- Control groups : Compare with TAK-875 (Fasiglifam), a GPR40 agonist with known efficacy but hepatotoxicity risks .

- Dynamic testing : Perform hyperglycemic clamps and arginine stimulation tests to evaluate β-cell responsiveness .

Q. What experimental approaches validate the selectivity of AMG-837 against related GPCRs (e.g., FFA2/FFA3)?

- Broad-spectrum receptor panels : Use competitive binding assays against FFA2/FFA3, GPR120, and other lipid-sensing GPCRs .

- Functional selectivity assays : Measure cAMP or β-arrestin recruitment in cells expressing off-target receptors .

- Computational docking : Perform molecular dynamics simulations to predict binding affinity to non-target receptors .

Properties

IUPAC Name |

calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C26H21F3O3.Ca.H2O/c2*1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29;;/h2*3,5-15,21H,16-17H2,1H3,(H,30,31);;1H2/q;;+2;/p-2/t2*21-;;/m00../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDINKBCSIAWNMP-XYDYARRRSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H42CaF6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

933.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.